molecular formula C13H10N4O3 B5556510 4-nitro-N'-(4-pyridinylmethylene)benzohydrazide

4-nitro-N'-(4-pyridinylmethylene)benzohydrazide

Cat. No. B5556510
M. Wt: 270.24 g/mol
InChI Key: QTZXVUIBUHQROD-OQLLNIDSSA-N
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Description

4-nitro-N'-(4-pyridinylmethylene)benzohydrazide, a derivative from 2-pyridinecarboxaldehyde, is notable for its E/Z isomerization induced by ultraviolet radiation. The process of photoisomerization was evidenced and followed by 1D 1H NMR. This compound's interest in research stems from its potential applications in molecular machines and electronic devices due to its unique configurational dynamics and spectroscopic properties (Gordillo et al., 2016).

Synthesis Analysis

The synthesis involves the N'-(2-nitroarylation) of N'-(het)arylhydrazides via nucleophilic aromatic substitution, yielding N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides in good yields. This process highlights a versatile route toward hydrazide compounds, adaptable for various benzohydrazides (Berezin et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-nitro-N'-(4-pyridinylmethylene)benzohydrazide and its derivatives has been determined through techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. These studies reveal detailed insights into bond angles, lengths, and the overall planarity of the molecule, contributing to a deeper understanding of its chemical behavior and properties (Lei et al., 2011).

Chemical Reactions and Properties

The compound exhibits interesting reactivity patterns, such as its ability to undergo photoisomerization. This dynamic behavior underlines its potential for creating sophisticated molecular systems that can respond to external stimuli, making it a promising candidate for further study in the development of smart materials and devices (Gordillo et al., 2016).

Physical Properties Analysis

The physical properties of 4-nitro-N'-(4-pyridinylmethylene)benzohydrazide, such as its crystalline structure and isomerization dynamics, have been thoroughly investigated. These properties are crucial for understanding how the compound interacts with its environment and for predicting its behavior in various applications (Lei et al., 2011).

Chemical Properties Analysis

Research into the chemical properties of this compound, including its reactivity, bonding characteristics, and interaction with light, provides essential insights into its potential utility. The compound's photoisomerization capability, in particular, suggests applications in areas where controlled molecular motion is desired (Gordillo et al., 2016).

Scientific Research Applications

Molecular Structure and Dynamics

The compound exhibits configurational dynamics with E/Z isomerization induced by ultraviolet radiation. This property, along with its molecular structure characterized by FT-IR, NMR, and X-ray diffraction techniques, suggests its potential use in molecular machines and electronic devices. The study also compared experimental results with computed values to understand the compound's spectroscopy and dynamic properties (Gordillo et al., 2016).

Pharmaceutical Applications

A derivative of 4-nitro-N'-(4-pyridinylmethylene)benzohydrazide demonstrated significant cytotoxicity against breast cancer and human prostate adenocarcinoma cell lines, suggesting its potential as a novel therapeutic agent. The study highlighted the compound's ability to induce apoptotic cell death, a desirable attribute for anticancer drugs (Singh et al., 2017).

Optical and Electronic Applications

The research into benzohydrazide derivatives, including 4-nitro-N'-(4-pyridinylmethylene)benzohydrazide, indicates their utility in developing novel materials with potential applications in optoelectronics. For example, the investigation into the nucleophilic aromatic substitution reaction and intramolecular hydrogen bond interactions reveals insights into enhancing the electrophilicity and nucleophilicity of such compounds, which could be leveraged in electronic device fabrication (Gallardo-Fuentes et al., 2014).

Chemosensor Development

A novel hydrazide-based chemosensor utilizing 4-chloro-N'-(pyridin-2-ylmethylene)benzohydrazide for detecting Ni2+ ions in live cell imaging and smart phone-based analysis has been synthesized. This highlights the compound's versatility in environmental monitoring and biological applications, providing a basis for the development of sensitive and selective chemosensors (Manna et al., 2019).

Material Science

Research demonstrates the compound's role in creating materials with negative differential resistance, offering significant on-off peak-to-valley ratios. Such materials are crucial for the development of molecular electronic devices, indicating the broad utility of 4-nitro-N'-(4-pyridinylmethylene)benzohydrazide in advancing technology (Chen et al., 1999).

Mechanism of Action

Without specific biological or chemical context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. In a chemical context, the compound’s reactivity would be influenced by the nitro and hydrazide groups .

Safety and Hazards

As with any chemical compound, handling “4-nitro-N’-(4-pyridinylmethylene)benzohydrazide” would require proper safety precautions. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

The study of “4-nitro-N’-(4-pyridinylmethylene)benzohydrazide” could be interesting from both a chemical and biological perspective, given the known activities of benzohydrazides and nitro-containing compounds. Future research could explore its synthesis, reactivity, potential biological activity, and more .

properties

IUPAC Name

4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-13(11-1-3-12(4-2-11)17(19)20)16-15-9-10-5-7-14-8-6-10/h1-9H,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZXVUIBUHQROD-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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